![molecular formula C15H11Cl2NO3 B11178484 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate CAS No. 66816-49-7](/img/structure/B11178484.png)
2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group bonded to a carbamoyl group, which is further substituted with a 3,5-dichlorophenyl group
Preparation Methods
The synthesis of 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,5-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group undergoes hydrolysis under acidic or basic conditions to form 2-[(3,5-dichlorophenyl)carbamoyl]phenol. This reaction is pivotal for generating bioactive phenolic derivatives.
Condition | Reagents | Product | Yield |
---|---|---|---|
Basic hydrolysis | NaOH (1M), H₂O/EtOH | Phenolic compound + acetate ion | 85–92% |
Acidic hydrolysis | HCl (conc.), reflux | Phenolic compound + acetic acid | 78–84% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with hydroxide or water acting as the nucleophile. The electron-withdrawing carbamoyl group enhances the electrophilicity of the acetate carbonyl.
Carbamoyl Group Reactivity
The carbamoyl (–NH–CO–O–) linkage participates in hydrolysis and aminolysis reactions:
Hydrolysis to Carboxylic Acid
Under strong acidic conditions, the carbamoyl group hydrolyzes to form 2-(3,5-dichlorophenylamino)benzoic acid:
Condition | Reagents | Product |
---|---|---|
H₂SO₄ (conc.), 100°C, 6h | Sulfuric acid | Benzoic acid derivative + NH₃↑ |
Aminolysis with Primary Amines
The carbamoyl group reacts with amines (e.g., methylamine) to form urea derivatives:
Reagent | Conditions | Product |
---|---|---|
CH₃NH₂ | DMF, 60°C, 12h | 2-[(3,5-Dichlorophenyl)-N-methylcarbamoyl]phenyl acetate |
Electrophilic Aromatic Substitution (EAS)
Reaction | Reagents | Position | Product |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 50°C | Para to Cl | 2-[(3,5-Dichloro-4-nitrophenyl)carbamoyl]phenyl acetate |
Sulfonation | SO₃/H₂SO₄, 100°C | Ortho to Cl | Sulfonic acid derivative |
Key Limitation :
Meta-directing chlorine atoms and steric hindrance from the carbamoyl group reduce reaction rates compared to monosubstituted arenes .
Reductive Dechlorination
Catalytic hydrogenation removes chlorine atoms from the aryl ring, enabling access to dechlorinated analogs :
Catalyst | Conditions | Product | Selectivity |
---|---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 2-[(Phenyl)carbamoyl]phenyl acetate | >90% |
Application :
This reaction is critical for structure-activity relationship (SAR) studies in medicinal chemistry .
Oxidation Reactions
The phenyl acetate moiety resists oxidation, but the carbamoyl nitrogen can be oxidized to a nitro group under strong conditions:
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | H₂O, 80°C | 2-[(3,5-Dichlorophenyl)nitroso]phenyl acetate |
Cross-Coupling Reactions
The dichlorophenyl group participates in palladium-catalyzed couplings, albeit with moderate efficiency due to steric and electronic factors:
Reaction Type | Catalyst | Substrate | Product |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest, which are critical mechanisms for inhibiting tumor growth. For instance, in studies involving MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, the compound showed IC50 values indicating potent activity against these cancers .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation.
- Case Study : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Antimicrobial Activity
There is emerging evidence suggesting that this compound possesses antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, which could pave the way for its use in developing new antimicrobial agents.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies : The compound was tested against various cancer cell lines using MTT assays to assess cell viability. Results indicated a dose-dependent reduction in cell viability across different concentrations.
- In Vivo Studies : Animal models were employed to study the anti-inflammatory effects of the compound. Results showed significant reductions in edema and inflammatory responses compared to control groups.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, leading to apoptosis or cell death.
Comparison with Similar Compounds
2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate can be compared with other similar compounds, such as:
2-[(3,5-Dichlorophenyl)carbamoyl]-2-methoxyacetic acid: This compound has a methoxy group instead of an acetate group, which may result in different chemical and biological properties.
2-[(3,5-Dichlorophenyl)carbamoyl]-2,2-dimethylacetic acid: The presence of a dimethyl group can influence the compound’s reactivity and stability.
2-[(3,5-Dichlorophenyl)carbamoyl]-2-methylacetic acid: The methyl group substitution can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
Biological Activity
2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate is a compound of interest due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are implicated in various neurodegenerative diseases, including Alzheimer's disease. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dichlorophenyl group, which is significant for its biological activity.
Research indicates that compounds with similar structures exhibit competitive inhibition against AChE and BChE. The mechanism involves the formation of hydrogen bonds between the carbonyl groups of the carbamoyl moiety and the active site residues of the enzymes. This interaction prevents the breakdown of acetylcholine, thus enhancing cholinergic signaling.
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Below is a summary table detailing its inhibitory effects compared to other known inhibitors:
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 36.05 | 22.23 | 1.62 |
Rivastigmine | 0.5 | 0.6 | 1.2 |
Galantamine | 0.8 | 0.9 | 1.12 |
The data indicate that while this compound shows promising inhibitory activity, it is less potent than established drugs like rivastigmine and galantamine.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of carbamates to enhance their efficacy against cholinesterases. For instance:
- Study on SAR : A structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly affect inhibitory potency against AChE and BChE. The presence of electron-withdrawing groups like chlorine enhances binding affinity due to increased polarization of the carbonyl group .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding modes of these compounds at the enzyme active site. The docking studies suggest that the dichlorophenyl group interacts favorably with hydrophobic pockets in AChE and BChE, stabilizing the enzyme-inhibitor complex .
Toxicity and Side Effects
While evaluating the safety profile, it was noted that derivatives similar to this compound exhibited low cytotoxicity against human cell lines. However, further studies are required to assess long-term effects and potential side effects associated with chronic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate?
Methodological Answer: The compound can be synthesized via a two-step procedure:
Carbamoylation : React 3,5-dichloroaniline with 2-carboxybenzoyl chloride to form 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid (CAS 19368-25-3) .
Esterification : Treat the benzoic acid intermediate with acetyl chloride in the presence of a base (e.g., pyridine) or via acid-catalyzed conditions (e.g., H₂SO₄). Purification is achieved via recrystallization or column chromatography.
Key Considerations :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).
- Confirm structure via ¹H/¹³C NMR and FT-IR (e.g., ester C=O stretch at ~1740 cm⁻¹).
Q. How is lipophilicity experimentally determined for this compound?
Methodological Answer: Lipophilicity (log P) is measured via reverse-phase HPLC using a C18 column and isocratic elution with a methanol/water mobile phase. The capacity factor (k) is calculated as: k=t0tR−t0
where tR = retention time of the compound, t0 = dead time.
- Calibrate with standards of known log P (e.g., n-octanol/water partitioning).
- For this compound, expect log k ≈ 3.2–3.8 due to the hydrophobic dichlorophenyl and acetate groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) are used to:
- Optimize geometry and calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
- Determine frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity (e.g., susceptibility to hydrolysis).
- Compare with experimental UV-Vis spectra (λmax \sim280 nm) for validation .
Q. How do metabolic pathways affect the compound’s stability in biological systems?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., ester hydrolysis to 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid).
- LC-MS/MS Analysis : Use a QTOF mass spectrometer in negative ion mode for metabolite profiling. Major fragments: m/z 310 (parent acid), m/z 268 (deacetylated product).
- QIVIVE Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro clearance to in vivo half-life (e.g., t1/2 \sim2.5 hours in rodents) .
Q. What experimental strategies resolve contradictions in mode-of-action studies (e.g., pesticide vs. endocrine disruption)?
Methodological Answer:
- Target-Specific Assays :
- Ryanodine Receptor Binding : Use [³H]ryanodine displacement assays (IC₅₀ < 10 nM suggests insecticidal activity) .
- Endocrine Disruption Screening : Conduct ER/AR reporter gene assays (e.g., OECD TG 455) to assess estrogenic/androgenic activity.
- Cross-Validation : Compare transcriptomic profiles (RNA-seq) of exposed organisms to known endocrine disruptors (e.g., vinclozolin metabolites) .
Q. How is regioselectivity achieved in derivatization reactions of the dichlorophenyl group?
Methodological Answer:
- Directed Ortho-Metalation : Use n-BuLi/TMEDA to deprotonate the 3,5-dichlorophenyl ring at the para position, followed by electrophilic quenching (e.g., CO₂ for carboxylation).
- Catalytic Halogen Exchange : Employ Pd(OAc)₂/Xantphos to replace chlorine with other halogens (e.g., Br for radioisotope labeling) .
Properties
CAS No. |
66816-49-7 |
---|---|
Molecular Formula |
C15H11Cl2NO3 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[2-[(3,5-dichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-13(14)15(20)18-12-7-10(16)6-11(17)8-12/h2-8H,1H3,(H,18,20) |
InChI Key |
OALSVYBAOKDBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.